N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride

Chemical procurement Building block identity Purity specification

Researchers sourcing regioisomerically pure fragments for FBDD libraries face structural ambiguity from unverified analogs. This CAS-verified 2-hydroxypropyl regioisomer resolves that risk. • Orthogonal reactive handles (piperidine NH + secondary alcohol) enable parallel library synthesis without protecting-group interference • Hydrochloride salt ensures consistent stoichiometry and aqueous solubility for amide couplings in polar aprotic or aqueous media • COX-1/COX-2 inactive (IC₅₀ >100 μM) - qualified negative control for cyclooxygenase assays • Fsp³ 0.888, LogP -0.98 - aligns with fragment lead-likeness criteria for diversity-oriented elaboration

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
CAS No. 1171534-57-8
Cat. No. B1454005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride
CAS1171534-57-8
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C1CCNCC1)O.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-7(12)6-11-9(13)8-2-4-10-5-3-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H
InChIKeyNUXRLZMHFKEZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride (CAS 1171534-57-8):Procurement-Relevant Chemical Identity and Baseline Specifications


N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride (CAS 1171534-57-8) is a piperidine-4-carboxamide derivative featuring an N-(2-hydroxypropyl) substituent and presented as the hydrochloride salt, with a molecular formula of C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol [1]. The compound is supplied as a research chemical with typical catalog purities of 95–98% . Its structure incorporates a secondary alcohol on the hydroxypropyl side chain, distinguishing it from the N-(3-hydroxypropyl) regioisomer and from unsubstituted piperidine-4-carboxamide. The free base form (CAS 40051-34-1) carries a molecular weight of 186.25 g/mol . Currently, no primary research publications, patents, or biological activity data specific to this compound have been identified in the peer-reviewed literature; available information is limited to vendor technical datasheets and screening-panel entries.

Why N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride (CAS 1171534-57-8) Cannot Be Generically Substituted by Piperidine-4-carboxamide Analogs


The N-(2-hydroxypropyl) side chain and its specific regioisomeric attachment position (2‑hydroxypropyl versus 3‑hydroxypropyl) introduce differences in hydrogen-bonding capacity, lipophilicity (LogP approximately −0.98 [1]), and rotatable bond count that can alter target engagement, solubility, and metabolic stability relative to regioisomeric or unsubstituted analogs [2]. In the broader piperidine-4-carboxamide class, subtle variations in the N‑substituent are known to produce order-of-magnitude shifts in kinase selectivity, hERG liability, and oral bioavailability, as demonstrated by the clinical candidate AZD5363 [3]. Without compound‑specific comparative data, the assumption that a 3‑hydroxypropyl analog or a des‑hydroxy variant can replicate the properties of the 2‑hydroxypropyl derivative is unsupported. Procurement decisions for chemical probes or synthesis intermediates relying on a defined structure must therefore be based on the exact CAS‑verified identity rather than on class‑level interchangeability.

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride (CAS 1171534-57-8):Quantitative Differentiation Evidence Against Closest Analogs


Vendor-Specified Purity Differentiation: N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride vs. Free Base and Regioisomers

Multiple vendors list N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride (CAS 1171534-57-8) at catalog purities of 95% (AKSci, Bidepharm) or 98% (Leyan) . In contrast, the free base form (CAS 40051-34-1) is cataloged at 98% purity by a different vendor . The N-(3-hydroxypropyl) regioisomer (CAS not available) is listed without a publicly disclosed purity specification . The hydrochloride salt form offers higher aqueous solubility relative to the free base, which may be relevant for solution-phase chemistry.

Chemical procurement Building block identity Purity specification

Regioisomeric Identity Verification by CAS Number: N-(2-hydroxypropyl) vs. N-(3-hydroxypropyl)piperidine-4-carboxamide

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride is unambiguously identified by CAS 1171534-57-8, with IUPAC name N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride and SMILES notation CC(CNC(=O)C1CCNCC1)O.Cl [1]. The N-(3-hydroxypropyl) regioisomer, by contrast, carries a distinct IUPAC name and lacks a publicly indexed CAS number associated with verified analytical data . The 2‑hydroxypropyl substitution positions the hydroxyl group one carbon closer to the amide nitrogen, potentially altering intramolecular hydrogen bonding and conformational preferences compared to the 3‑hydroxypropyl isomer.

Regioisomer identity CAS verification Procurement accuracy

Weak COX-1/COX-2 Screening Data: Implied Selectivity Profile Contrasting with Potent Piperidine-4-carboxamide Kinase Inhibitors

In BindingDB screening panel data, N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride (tested as the free base equivalent) exhibited IC₅₀ values >100,000 nM against both COX-1 and COX-2 enzymes in a human recombinant enzyme assay [1]. This near-inactive COX profile stands in marked contrast to potent piperidine-4-carboxamide derivatives such as AZD5363, which inhibits Akt kinases with nanomolar potency (Akt1 IC₅₀ = 3 nM; Akt2 IC₅₀ = 7 nM) [2]. The data suggest that the N-(2-hydroxypropyl)piperidine-4-carboxamide scaffold is not privileged for COX inhibition and may be more suitable as a negative control or as a selectivity-enhancing core when COX‑sparing properties are desired.

COX inhibition Off-target profiling Piperidine-4-carboxamide SAR

Physicochemical Property Differentiation: Hydrophilicity and Fraction sp³ Character Distinguishing the 2‑Hydroxypropyl Scaffold from Drug-Like Piperidine-4-carboxamides

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride exhibits a computed LogP of −0.98, a polar surface area of 61 Ų, and a fraction sp³ (Fsp3) of 0.888 [1]. These values reflect high hydrophilicity and a high proportion of sp³-hybridized carbons, consistent with a fragment-like or building-block profile. By comparison, the clinical-stage piperidine-4-carboxamide AZD5363 has a calculated LogP of approximately 2.5 and a topological polar surface area of approximately 112 Ų [2], reflecting its optimization for oral bioavailability and blood–brain barrier penetration. The divergent property space indicates that the target compound occupies a distinct region of chemical space more suited to fragment-based discovery or hydrophilic linker applications.

Physicochemical properties Drug-likeness Scaffold selection

N-(2-hydroxypropyl)piperidine-4-carboxamide hydrochloride (CAS 1171534-57-8):Evidence-Grounded Application Scenarios for Procurement and Research Use


Fragment Library Construction Requiring Hydrophilic, High-Fsp3 Piperidine Scaffolds

With a computed LogP of −0.98 and Fsp3 of 0.888 [1], this compound is situated in the highly hydrophilic, sp³-rich region of chemical space prized for fragment-based drug discovery. Procurement of the hydrochloride salt (CAS 1171534-57-8) provides a water-soluble fragment that can be elaborated at the piperidine nitrogen or the secondary alcohol, enabling diversity-oriented synthesis without introducing excessive lipophilicity.

Negative Control Selection for COX-1/COX-2 Profiling Panels

BindingDB screening data demonstrate that this compound is essentially inactive against COX-1 and COX-2 (IC₅₀ >100,000 nM) [2]. This COX-sparing profile qualifies it as a suitable negative control compound in cyclooxygenase inhibition assays, where a structurally related piperidine-4-carboxamide scaffold is needed without confounding COX pharmacology.

Regioisomer-Specific Synthesis Where Hydroxyl Position Determines Downstream Conjugate Properties

The defined 2‑hydroxypropyl regioisomer (CAS 1171534-57-8), verified by IUPAC name and SMILES [3], ensures that the hydroxyl group is positioned on the secondary carbon of the propyl chain. For synthesis programs where this hydroxyl serves as a conjugation handle (e.g., esterification, carbamate formation, or bioconjugation), procurement of the CAS-verified regioisomer avoids the structural ambiguity associated with the 3‑hydroxypropyl analog.

Hydrophilic Building Block for Parallel Amide Library Synthesis

The piperidine‑4‑carboxamide core with a secondary amine (piperidine NH) and a secondary alcohol provides two orthogonal reactive handles for combinatorial library construction [1]. The hydrochloride salt form ensures consistent stoichiometry and solubility for amide coupling reactions in polar aprotic or aqueous solvent systems, reducing variability across library synthesis batches.

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